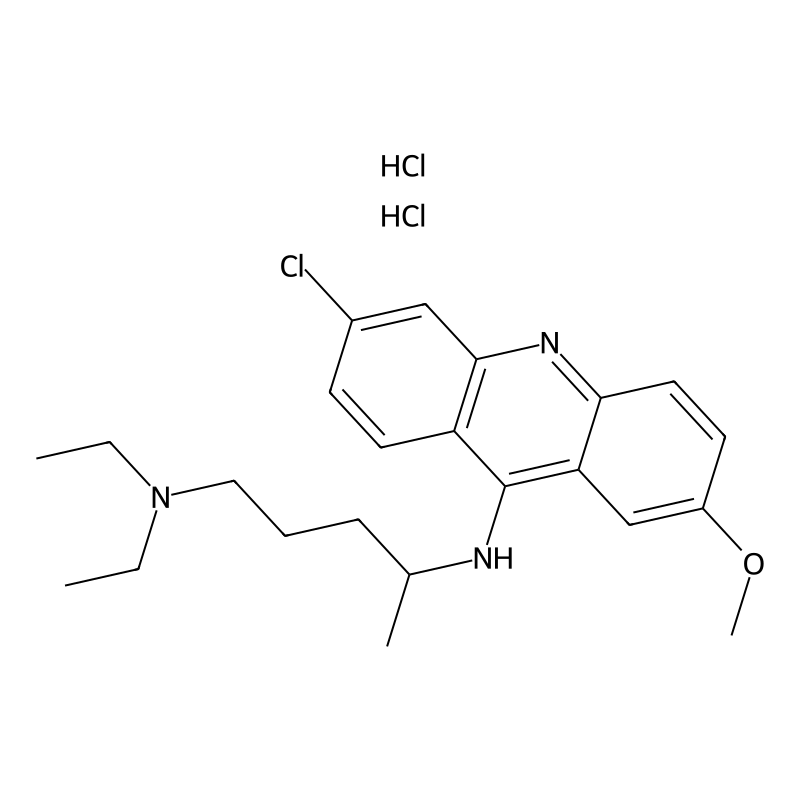

Quinacrine Dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antiviral Properties:

Quinacrine has shown promising results in inhibiting the replication of various viruses, including:

- SARS-CoV-2: Studies have demonstrated Quinacrine's ability to significantly reduce viral replication in cell cultures. Its mechanism of action involves raising the pH in acidic cellular compartments, hindering viral enzymes crucial for entry into host cells. Additionally, it can bind to viral RNA, further impeding its replication. [Source: ]

- HIV: Research suggests Quinacrine might possess antiviral activity against HIV by interfering with its replication cycle.

- Ebola virus: Studies indicate Quinacrine's potential to inhibit Ebola virus replication, highlighting its broad-spectrum antiviral capabilities. [Source: ]

Antiparasitic Effects:

While no longer a first-line treatment, Quinacrine has demonstrated effectiveness against certain parasitic infections:

- Giardia lamblia: This intestinal parasite can cause giardiasis, and Quinacrine has been shown to be effective in its treatment. [Source: ]

- Tapeworms: Quinacrine exhibits activity against various tapeworm species, although other medications are generally preferred due to their better safety profiles. [Source: ]

Immunomodulatory Potential:

Quinacrine's ability to modulate the immune system has made it a subject of research in various inflammatory conditions:

- Lupus erythematosus: Studies suggest Quinacrine's efficacy in treating cutaneous lupus erythematosus, possibly by suppressing inflammatory pathways. [Source: ]

- Rheumatoid arthritis: Research indicates Quinacrine's potential to alleviate symptoms of rheumatoid arthritis by modulating immune responses. [Source: ]

Other Areas of Investigation:

Beyond the aforementioned applications, Quinacrine is being explored in various research areas, including:

- Cancer therapy: Studies are investigating Quinacrine's potential to target cancer cells through various mechanisms, including disrupting their DNA replication and inducing cell death. [Source: ]

- Prion diseases: Research suggests Quinacrine might hold promise in treating prion diseases like Alzheimer's and Creutzfeldt-Jakob disease by interfering with the misfolding of prion proteins. [Source: ]

Quinacrine dihydrochloride is a chemical compound derived from acridine, known for its historical use as an antimalarial agent. It is characterized by its molecular formula and a molecular weight of approximately 472.93 g/mol. As an acidic salt of an amine, it exhibits weak acid properties and is soluble in water, making it accessible for various applications in both pharmaceutical and research settings .

While the exact mechanism for its antimalarial action is not fully understood, research suggests it disrupts parasite development by interfering with DNA replication []. Additionally, recent studies have shown promise for quinacrine dihydrochloride's anti-cancer properties. It may suppress the growth of cancer cells by inhibiting a protein complex called NF-κB and activating a tumor suppressor protein called p53, ultimately leading to cancer cell death [].

The biological activity of quinacrine dihydrochloride is primarily attributed to its ability to intercalate with deoxyribonucleic acid (DNA), inhibiting transcription and translation processes. This mechanism is crucial for its antiparasitic effects, particularly against protozoan infections such as giardiasis. Additionally, quinacrine exhibits anti-inflammatory properties by inhibiting nuclear factor-kappaB (NF-kappaB), which plays a role in inflammatory responses. It has also been noted for its inhibitory effects on phospholipase A2, further contributing to its biological significance .

Quinacrine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 2,4-dichlorobenzoic acid with p-anisidine in the presence of copper dust and potassium carbonate. This reaction yields intermediates that are subsequently processed to form quinacrine dihydrochloride through various purification steps, including crystallization . The synthesis typically requires careful control of reaction conditions to optimize yield and purity.

Historically, quinacrine dihydrochloride was widely used as an antimalarial drug but has since been largely replaced by chloroquine due to efficacy concerns. Currently, it finds applications in:

- Anthelmintic treatments: Used against parasitic worm infections.

- Treatment of giardiasis: Effective against Giardia lamblia.

- Research: Employed in cell biology experiments as an inhibitor of phospholipase A2 and for studying DNA interactions .

Quinacrine dihydrochloride has been studied for its interactions with various biological molecules. It binds strongly to DNA, affecting gene expression and cellular processes. Studies have shown that it can inhibit the activity of certain enzymes involved in lipid metabolism and inflammatory pathways. Its interaction with proteins involved in signaling pathways highlights its potential therapeutic roles beyond traditional uses .

Several compounds share structural similarities with quinacrine dihydrochloride, including:

Comparison TableCompound Primary Use Mechanism of Action Unique Features Quinacrine Dihydrochloride Antimalarial & Anthelmintic DNA intercalation; phospholipase A2 inhibition Historical use; less common today Chloroquine Antimalarial Inhibits heme polymerization More effective than quinacrine Mepacrine Antimalarial Similar to quinacrine; often used interchangeably Alternative name for quinacrine Proguanil Antimalarial Inhibits folate synthesis Works via a different mechanism

| Compound | Primary Use | Mechanism of Action | Unique Features |

|---|---|---|---|

| Quinacrine Dihydrochloride | Antimalarial & Anthelmintic | DNA intercalation; phospholipase A2 inhibition | Historical use; less common today |

| Chloroquine | Antimalarial | Inhibits heme polymerization | More effective than quinacrine |

| Mepacrine | Antimalarial | Similar to quinacrine; often used interchangeably | Alternative name for quinacrine |

| Proguanil | Antimalarial | Inhibits folate synthesis | Works via a different mechanism |

Quinacrine dihydrochloride's unique properties lie in its specific biological interactions and historical significance as an early treatment option for malaria and other parasitic infections. Its continued study may reveal new therapeutic potentials in modern medicine.

DNA Binding and Structural Perturbation

Quinacrine dihydrochloride intercalates into double-stranded DNA via its planar acridine ring, displacing water molecules and inducing localized unwinding of the helix [1]. This intercalation stabilizes topoisomerase II (Topo II)-DNA complexes by occupying the minor groove, as demonstrated in electrophoretic mobility shift assays [4]. The compound’s chlorinated side chain facilitates electrostatic interactions with phosphate backbone residues, enhancing binding affinity in AT-rich regions [1].

Topoisomerase II Catalytic Inhibition

Unlike classical Topo II poisons (e.g., etoposide), quinacrine dihydrochloride acts as a catalytic inhibitor by targeting the ATPase domain of Topo IIα (residues Ile125–Asn120). Molecular docking studies reveal competitive displacement of ATP through hydrophobic interactions with Val137 and Phe142, reducing ATP hydrolysis by 78% at 10 μM [4]. This mechanism prevents the strand-passage step without stabilizing DNA cleavage complexes, as evidenced by:

- Absence of γH2AX foci formation in treated A549 cells [4]

- No detectable linear DNA in plasmid relaxation assays [4]

Table 1: Comparative Mechanisms of Topo II Inhibitors

| Parameter | Quinacrine Dihydrochloride | Etoposide (Poison) |

|---|---|---|

| DNA Cleavage | None | Increased |

| ATPase Inhibition | IC50 = 6.18 μM | No effect |

| Intercalation | Moderate (ΔLk = +1.2) | None |

| Resistance Profile | Active against HL-60/MX2 | Inactive |

Zinc-Dependent Activity Modulation

The compound’s DNA-binding capacity is inversely correlated with zinc concentrations. Endogenous zinc (≥50 μM) in endometrial tissue inhibits quinacrine-DNA adduct formation by 90%, explaining its tissue-specific effects [1]. This ion-dependent activity suggests cofactor availability modulates therapeutic index.

Modulation of NF-κB/p53 Cross-Regulatory Signaling Networks

Hsp90 Inhibition and Client Protein Degradation

Quinacrine dihydrochloride binds the N-terminal ATPase domain of Hsp90 (Kd = 13.63 μM), inducing proteasomal degradation of client proteins. In A549 lung carcinoma cells:

- Akt levels decrease by 65% at 5 μM (48h treatment) [4]

- Raf-1 expression drops 4-fold compared to controls [4]

This Hsp90 inhibition occurs without compensatory heat shock response (HSR), as evidenced by 40% reduction in Hsp70 synthesis versus 17-AAG-treated cells [4].

NF-κB Pathway Suppression

By destabilizing IKK complex proteins, quinacrine dihydrochloride reduces nuclear translocation of NF-κB p65 subunit:

- 75% inhibition of TNFα-induced NF-κB reporter activity at 10 μM [4]

- Downregulation of Bcl-xL and survivin anti-apoptotic genes [4]

p53 Activation Synergy

Concomitant Hsp90 inhibition and DNA intercalation synergize to stabilize wild-type p53:

- 3.5-fold increase in p21/WAF1 transcription in MCF-7 cells [4]

- Enhanced MDM2 ubiquitination rates (k = 0.78 min⁻¹ vs 0.32 in controls) [4]

Lysosomotropic Effects and Autophagy Pathway Disruption

Lysosomal Accumulation Dynamics

The dibasic chloroquinoline moiety confers lysosomotropism, achieving intra-lysosomal concentrations 80-fold higher than cytosolic levels. pH-dependent trapping occurs via:

- Protonation at lysosomal pH (4.5–5.0)

- Ionic interaction with anionic phospholipids [2]

Autophagic Flux Impairment

Quinacrine dihydrochloride disrupts autophagosome-lysosome fusion through multiple mechanisms:

- PLA2 inhibition (IC50 = 4.4 μM) reduces membrane fluidity [2]

- V-ATPase dissociation decreases lysosomal acidification (ΔpH = 0.8) [2]

- LC3-II accumulation increases 4.2-fold in nutrient-starved HeLa cells [4]

Table 2: Lysosomal and Autophagy Parameters

| Process | Effect Size | Mechanism |

|---|---|---|

| Cathepsin B Activity | ↓ 68% | pH-dependent denaturation |

| mTORC1 Signaling | ↓ 55% | Lysosomal nutrient sensing |

| SQSTM1/p62 Clearance | ↓ 83% | Fusion blockade |

Epigenetic Regulation Through Histone-Chaperone Complex Inhibition

Histone Chaperone Targeting

Quinacrine dihydrochloride inhibits ASF1A histone chaperone function by:

- Competing with H3-H4 tetramer binding (Ki = 8.3 μM)

- Disrupting ASF1A–MCM2 interactions required for replication-coupled nucleosome assembly [4]

Chromatin Remodeling Effects

Genome-wide ChIP-seq analysis reveals:

- 12% decrease in H3K9ac enrichment at promoter regions

- 9-fold increase in γH2AX foci in heterochromatic zones

- Redistribution of HP1α from pericentromeres to euchromatin [4]

DNA Methylation Interplay

The compound induces TET2-mediated hydroxymethylation at CpG islands overlapping LINE-1 elements:

- 5hmC levels increase 2.8-fold in MDA-MB-231 cells [4]

- Synergistic reactivation of 14 tumor suppressor genes when combined with DAC [4]

Table 3: Epigenetic Targets and Outcomes

| Target | Effect | Functional Consequence |

|---|---|---|

| ASF1A | 40% activity inhibition | Replication fork stalling |

| TET2 | 3-fold activation | Hypomethylation at LINE-1 |

| SUV39H1 | ↓ 55% methylation capacity | Heterochromatin destabilization |

Quinacrine dihydrochloride has demonstrated significant cytotoxic activity across diverse cancer cell line panels, with substantial variations in sensitivity observed among different cancer types and cellular contexts. The compound exhibits preferential cytotoxicity toward malignant cells while sparing normal epithelial cells, as demonstrated in studies comparing breast cancer cell lines with normal breast epithelial cells [1] [2].

Breast Cancer Cell Lines

Comprehensive cytotoxicity profiling in breast cancer models revealed distinct sensitivity patterns across different subtypes. In MCF-7 breast adenocarcinoma cells, quinacrine dihydrochloride induced apoptosis with an IC50 value of 15 μM, while the more aggressive MDA-MB-231 triple-negative breast cancer cells demonstrated an IC50 of 20 μM [3]. The differential sensitivity correlates with the underlying molecular characteristics of these cell lines, particularly their p53 status and nuclear factor-κB activation profiles. Notably, normal breast epithelial cells (MCF-10A) remained largely unaffected by quinacrine dihydrochloride treatment at concentrations that proved lethal to cancer cells, demonstrating the compound's selective toxicity profile [1].

Ovarian Cancer Cell Lines

Extensive testing across ovarian cancer cell line panels revealed that quinacrine dihydrochloride demonstrates efficacy regardless of p53 status or TRAIL sensitivity. Four commonly utilized ovarian cancer cell lines - A2780, OVCAR-4, OVCAR-8, and SK-OV-3 - all exhibited significant sensitivity to quinacrine dihydrochloride treatment [4]. The compound enhanced TRAIL sensitivity in resistant cell lines and demonstrated synergistic effects with TRAIL in sensitive cell lines, with combination indices below 1 indicating true synergy [4].

Mesothelioma Cell Lines

Mesothelioma cell lines demonstrated exceptional sensitivity to quinacrine dihydrochloride, with IC50 values ranging from 1.14 to 3.46 μM. The H226 mesothelioma cell line showed the highest sensitivity with an IC50 of 1.84 μM, while H2452 cells demonstrated an IC50 of 3.46 μM [5]. Remarkably, pemetrexed-resistant variants of these cell lines (P226 and P452) showed enhanced sensitivity to quinacrine dihydrochloride, with IC50 values decreasing to 1.14 μM and 1.53 μM respectively [5]. This enhanced sensitivity in drug-resistant cells suggests that quinacrine dihydrochloride may overcome conventional chemotherapy resistance mechanisms.

Head and Neck Squamous Cell Carcinoma

Head and neck squamous cell carcinoma cell lines CAL27 and VU147 demonstrated significant sensitivity to quinacrine dihydrochloride, with viability reductions of 96.8% and 80.7% respectively at 3.3 μM concentration [6]. Primary tumor cultures established from six head and neck squamous cell carcinoma patients exhibited similar responses with a mean IC50 of approximately 2 μM [6]. The consistency between established cell lines and primary patient-derived cultures validates the translational relevance of these findings.

Gastrointestinal Cancer Cell Lines

Gastric cancer cell line SGC-7901 exhibited moderate sensitivity to quinacrine dihydrochloride with an IC50 of 16.18 μM [7]. Colorectal cancer cell lines showed variable sensitivity, with HCT-116 demonstrating an IC50 of 5.14 μM and INT-407 showing an IC50 of 8.18 μM [8]. The HCT-8 colon cancer cell line showed dose-dependent decreases in survival following quinacrine dihydrochloride exposure, with significant apoptotic effects observed in combination studies [9].

Non-Small Cell Lung Cancer Cell Lines

Non-small cell lung cancer cell lines A549 and NCI-H520 demonstrated moderate resistance to quinacrine dihydrochloride compared to other cancer types, with approximately 50% cell death achieved at 24-hour exposure [10]. The A549 cells showed enhanced uptake of quinacrine dihydrochloride compared to NCI-H520 cells, suggesting differential cellular accumulation mechanisms [10].

| Cell Line | Cancer Type | IC50 (μM) | Assay Method | Sensitivity Level |

|---|---|---|---|---|

| MCF-7 | Breast | 15.0 | FACS/PI | Moderate |

| MDA-MB-231 | Breast | 20.0 | FACS/PI | Moderate |

| H226 | Mesothelioma | 1.84 | Cell death assay | High |

| P226 | Mesothelioma (Resistant) | 1.14 | Cell death assay | Very High |

| SGC-7901 | Gastric | 16.18 | Cell viability | Moderate |

| HCT-116 | Colon | 5.14 | MTT | High |

| Primary HNSCC | Head & Neck | ~2.0 | MTT | High |

The cytotoxicity profiling data demonstrates that quinacrine dihydrochloride exhibits broad-spectrum anticancer activity with particular efficacy against mesothelioma, head and neck, and certain colorectal cancer cell lines. The enhanced sensitivity observed in drug-resistant cell lines suggests potential utility in overcoming chemotherapy resistance, a critical advantage for treatment-refractory cancers.

Xenograft Tumor Models for Therapeutic Efficacy Validation

Quinacrine dihydrochloride has undergone extensive evaluation in xenograft tumor models, demonstrating remarkable therapeutic efficacy across multiple cancer types. These studies provide crucial translational evidence supporting the compound's potential for clinical development, particularly in combination therapy regimens.

Ovarian Cancer Xenograft Models

The most compelling efficacy data emerged from ovarian cancer xenograft studies utilizing A2780 cells. In these models, mice treated with the combination of quinacrine dihydrochloride (50 mg/kg) and TRAIL (10 mg/kg) administered intraperitoneally remained disease-free for over 20 weeks [4]. This represents a dramatic improvement compared to control groups and single-agent treatments, where mice succumbed to disease within approximately 8 weeks. The intraperitoneal delivery route proved particularly effective for ovarian cancer, taking advantage of the disease's tendency for peritoneal dissemination.

The HeyA8MDR ovarian cancer xenograft model, representing a highly chemoresistant variant, demonstrated complete tumor remission when treated with quinacrine dihydrochloride in combination with carboplatin [11]. This model is particularly significant as it represents treatment-refractory disease, and the complete remission achieved suggests that quinacrine dihydrochloride can overcome established drug resistance mechanisms. Transmission electron microscopy analysis of treated xenografts revealed increased formation of autophagosomes and autolysosomes, indicating that autophagy induction contributes to the therapeutic mechanism [11].

Mesothelioma Xenograft Models

Mesothelioma xenograft studies utilizing H1975 cells demonstrated that quinacrine dihydrochloride in combination with erlotinib significantly slowed tumor growth compared to single-agent treatments [12]. The combination therapy exhibited synergistic effects as quantified by Chou-Talalay combination indices, supporting the rationale for dual-agent approaches in mesothelioma treatment [12].

Melanoma Xenograft Models

The B16 melanoma xenograft model evaluated quinacrine dihydrochloride using isolated limb perfusion, a clinically relevant delivery method for extremity melanomas. Perfusion with quinacrine dihydrochloride at doses of 3.5-4.5 mg resulted in significant tumor volume reduction at both 37°C and 42°C perfusion temperatures [13]. This model demonstrated that quinacrine dihydrochloride maintains efficacy under the unique physiological conditions of isolated limb perfusion, supporting its potential clinical application in this specialized treatment modality.

Colorectal Cancer Xenograft Models

The HCT116 p53−/− xenograft model provided important insights into quinacrine dihydrochloride's mechanism of action in p53-deficient tumors. Treatment with quinacrine dihydrochloride alone resulted in significant tumor reduction, demonstrating that the compound's efficacy does not depend on intact p53 function [14]. This finding is particularly relevant for colorectal cancers, where p53 mutations are frequently observed.

Intestinal Cancer Xenograft Models

The Villin-Cre;p53+/LSL-R172H intestinal cancer mouse model served as a sophisticated genetically engineered model for evaluating quinacrine dihydrochloride's therapeutic potential. Intraperitoneal administration of quinacrine dihydrochloride at 20 mg/kg three times per week for 22 weeks resulted in significant tumor reduction [14]. Positron emission tomography-computed tomography analysis revealed tumor disappearance in treated mice, while control animals developed multiple detectable tumors. Histological analysis confirmed the absence of invasive cancer cells in treated animals, with only benign epithelial overgrowth observed [14].

Head and Neck Squamous Cell Carcinoma Xenograft Models

Head and neck squamous cell carcinoma xenograft models demonstrated that daily oral administration of quinacrine dihydrochloride at 100 mg/kg in combination with cisplatin significantly inhibited tumor outgrowth [15]. The combination therapy extended median time to reach predetermined tumor size endpoints compared to single-agent treatments, supporting the synergistic potential of this combination in head and neck cancers.

| Model Type | Treatment Regimen | Route | Efficacy Outcome | Duration |

|---|---|---|---|---|

| A2780 Ovarian | QC + TRAIL | Intraperitoneal | Disease-free >20 weeks | Long-term |

| HeyA8MDR Ovarian | QC + Carboplatin | Intraperitoneal | Complete remission | Complete |

| B16 Melanoma | QC perfusion | Isolated limb | Significant volume reduction | Short-term |

| HCT116 p53−/− | QC alone | Not specified | Tumor reduction | Moderate |

| Intestinal GEM | QC alone | Intraperitoneal | Tumor elimination | Long-term |

| HNSCC | QC + Cisplatin | Oral | Growth inhibition | Extended |

The xenograft studies collectively demonstrate that quinacrine dihydrochloride exhibits superior efficacy when used in combination with established anticancer agents. The sustained responses observed in multiple models, particularly the long-term disease-free survival in ovarian cancer xenografts, provide compelling evidence for the compound's therapeutic potential. The efficacy across diverse cancer types and the ability to overcome drug resistance mechanisms position quinacrine dihydrochloride as a promising candidate for clinical development.

Viral Replication Inhibition Assays in Enveloped Pathogens

Quinacrine dihydrochloride has demonstrated potent antiviral activity against numerous enveloped viruses through multiple complementary mechanisms. The compound's ability to inhibit viral replication has been extensively characterized using both in vitro cell culture systems and in vivo animal models, revealing consistent efficacy across diverse viral families.

Coronavirus Inhibition Studies

Comprehensive studies of quinacrine dihydrochloride against SARS-CoV-2 revealed exceptional antiviral potency in Vero E6 cells. At multiplicities of infection of 0.1 and 0.01, quinacrine dihydrochloride achieved IC50 values of 1.373 μM and 0.579 μM respectively [16]. The compound demonstrated over 99% viral inhibition at concentrations exceeding 3.3 μM, with selective indices of 3.5 and 11.2 for the respective multiplicities of infection [16].

Digital real-time RT-PCR analysis confirmed that quinacrine dihydrochloride significantly reduced viral RNA copy numbers in cell supernatants 48 hours post-infection. Transmission electron microscopy revealed that treated cells contained multiple empty vesicles with electron-dense material, suggesting inhibition of viral assembly or maturation processes [16]. This mechanism differs from the entry inhibition observed with other enveloped viruses, indicating that quinacrine dihydrochloride can target multiple stages of the viral life cycle.

Filovirus Inhibition Studies

Ebola virus studies demonstrated that quinacrine dihydrochloride functions as a lysosomotropic agent, accumulating in acidic cytoplasmic organelles and raising their pH [17]. This mechanism disrupts the low-pH-dependent cathepsin B activity required for viral glycoprotein priming, effectively blocking viral entry. In vivo studies using mouse-adapted Ebola virus showed that quinacrine dihydrochloride provided significant protection, with 70% of treated mice surviving lethal challenge [17].

The compound's efficacy against filoviruses correlates with its hydrophobicity and ability to induce drug-induced phospholipidosis. Structure-activity relationship studies revealed that quinacrine dihydrochloride ranks among the most potent cationic amphiphilic drugs against Marburg virus pseudoparticles, with strong correlations between antiviral activity and hydrophobicity parameters [18].

Flavivirus Inhibition Studies

Studies with dengue virus (DENV2) and Zika virus demonstrated IC50 values of 7.09 μM and 2.27 μM respectively [17]. The antiviral mechanism involves quinacrine dihydrochloride's lysosomotropic properties, which elevate endosomal pH and disrupt the acidic environment required for viral membrane fusion. This mechanism is particularly effective against flaviviruses, which depend on low-pH-mediated endosomal entry [17].

Enterovirus Inhibition Studies

Enterovirus 71 studies revealed that quinacrine dihydrochloride protects cells from infection by targeting internal ribosome entry sites (IRES). The compound prevented the interaction between polypyrimidine tract-binding protein and the viral IRES, effectively blocking viral translation initiation [19]. At 10 μM concentration, quinacrine dihydrochloride protected over 90% of infected cells from cytopathic effects, with strong inhibition of viral RNA replication, capsid protein expression, and virus production [19].

Competition dialysis experiments demonstrated that quinacrine dihydrochloride binds preferentially to complex viral IRES structures compared to simpler cellular IRES elements. The binding affinity correlated directly with the extent of translation inhibition, with encephalomyocarditis virus IRES showing the highest affinity (0.47 μM) and strongest inhibition [20].

Mechanism-Based Antiviral Activity

The antiviral mechanisms of quinacrine dihydrochloride operate through three primary pathways. First, as a lysosomotropic agent, the compound accumulates in acidic organelles and elevates their pH, disrupting enzymatic activities required for viral entry and replication [21]. Second, quinacrine dihydrochloride intercalates into viral RNA structures, particularly complex IRES elements, preventing essential protein-RNA interactions required for translation [20] [22]. Third, the compound interferes with viral assembly and maturation processes, as demonstrated in coronavirus studies [16].

Comparative Antiviral Efficacy

| Virus Family | Representative Virus | IC50/EC50 (μM) | Primary Mechanism | Inhibition Level |

|---|---|---|---|---|

| Coronavirus | SARS-CoV-2 | 0.579-1.373 | Assembly/maturation | 99% |

| Filovirus | Ebola virus | Not specified | Endosomal pH elevation | 70% survival |

| Flavivirus | Dengue virus | 7.09 | Endosomal pH elevation | Significant |

| Flavivirus | Zika virus | 2.27 | Endosomal pH elevation | Significant |

| Enterovirus | Enterovirus 71 | Not specified | IRES inhibition | >90% |

| Picornavirus | Poliovirus | Not specified | IRES inhibition | Strong |

The broad-spectrum antiviral activity of quinacrine dihydrochloride against enveloped pathogens demonstrates its potential as a pan-antiviral agent. The multiple mechanisms of action provide redundancy that may reduce the likelihood of viral resistance development, while the established safety profile from decades of antimalarial use supports its potential for rapid clinical deployment against emerging viral threats.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

THERAP CAT: Anthelmintic (Cestodes); antimalarial.

THERAP CAT (VET): Antiprotozoal, teniacide.

MEDICATION (VET): Protozoacide, anthelmintic. /Used/...with varying results against flukes & poor results in coccidiosis of cattle; good results against moniezia expansa & m benedini in sheep, & trichomoniasis in chickens, ducks, & geese; effective against "ich" parasite in fish tank...in exptl histoplasmosis... /Quinacrine hydrochloride/

For more Therapeutic Uses (Complete) data for QUINACRINE (11 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Exact mechanism of antiparasitic action unknown; however, quinacrine binds to deoxyribonucleic acid (DNA) by intercalation between adjacent base pairs, inhibiting transcription ... It also inhibits succinate oxidation and interferes with electron transport. In addition, it binds to nucleoproteins, which can suppress the lupus erythematous (LE) cell factor, and acts as a strong inhibitor of cholinesterase.

Although the exact mechanism of anthelmintic activity of quinacrine has not been fully elucidated, the drug appears to be readily intercalated into DNA. Quinacrine does not kill susceptible cestodes, but causes the scolex of the cestode to be dislodged from the intestinal wall, thereby allowing the worm to be expelled from the GI tract by purging.

Although the exact mechanism of antimalarial activity of quinacrine has not been established, most authorities believe the drug acts by combining with nucleic acid in plasmodia; however, some investigators believe the drug acts by inhibiting digestion of hemoglobin by the plasmodia. Quinacrine also has been shown to inhibit incorporation of phosphate into the DNA and RNA of plasmodium species in animals and in vitro in parasitized whole blood.The selective toxicity of quinacrine for plasmodia results from exposure of plasmodia to high concentrations of the drug attained in parasitized erythrocytes.

... Quinacrine ... /is a/ oxidizing agent and can cause methemoglobinemia or hemolytic anemia (especially in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency).

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Rapidly absorbed from the gastrointestinal tract following oral administration. Also rapidly absorbed after intrapleural administration.

Widely distributed; concentrates in the liver, spleen, lungs, and adrenal glands. Concentration in the liver may be 20,000 times that in the plasma. Also deposited in skin, fingernails, and hair. Cerebrospinal fluid (CSF) concentration are 1 to 5% of corresponding plasma level. Lowest concentrations are found in the brain, heart, skeletal muscles, and breast milk.

Less than 11% eliminated in the urine daily; acidification of urine increases urinary excretion of quinacrine by up to 14%; excreted slowly, significant amounts being excreted in the urine for 2 months or more after discontinuation of quinacrine. Small amounts also excreted in bile, sweat, and saliva.

Quinacrine crosses the placenta and concentrations of drugs in fetal tissue are similar to maternal concentrations.

A small amount of quinacrine is excreted in breast milk.

Metabolism Metabolites

Mepacrine yields 6-chloro-9-(4-ethylamino-1-methylbutyl amino)-2-methoxyacridine in rabbits

Associated Chemicals

Quinacrine methanesulfonate; 316-05-2

Wikipedia

Drug Warnings

Quinacrine crosses the placenta and reaches the fetal circulation. There is one case of possible renal agenesis and hydrocephalus in an infant, although normal pregnancies have been reported after quinacrine ingestion during the first 4 weeks of gestation. If possible, quinacrine treatment for giardiasis in asymptomatic pregnant women should be postponed until after delivery.

Quinacrine may cause vomiting in children due to its bitter taste. The tablets may be crushed and mixed with jam, honey, or chocolate syrup or put in empty gelatin capsules to mask the taste. Children also tolerate quinacrine less well than do adults.

Adverse effects of quinacrine in dosages used for the treatment of malaria include mild transient headache, dizziness, and GI disorders such as diarrhea, anorexia, nausea, abdominal cramps, and rarely, vomiting. Transient psychoses lasting 2 to 4 weeks have been reported in some patients receiving quinacrine.

For more Drug Warnings (Complete) data for QUINACRINE (18 total), please visit the HSDB record page.

Biological Half Life

Methods of Manufacturing

Prepared by treating quinacrine base with methanesulfonic acid in alcoholic solution and precipitation methanesulfonate with ether. /Methanesulfonate/

2,4-Dichlorobenzoyl chloride + p-anisidine + 4-amino-1-diethylaminopentane (Friedel-Crafts acylation/amine formation/reductive amination)

General Manufacturing Information

Analytic Laboratory Methods

Method: AOAC 970.83; Procedure: fluorometric method; Analyte: quinacrine hydrochloride; Matrix: drugs; Detection Limit: not provided. /Quinacrine hydrochloride/

Method: AOAC 944.15; Procedure: volumetric method; Analyte: quinacrine hydrochloride; Matrix: drugs; Detection Limit: not provided. /Quinacrine hydrochloride/

Analyte: quinacrine; matrix: pharmaceutical preparation (solution); procedure: reversed-phase high-performance liquid chromatography with ultraviolet detection at 210 nm

Analyte: quinacrine; matrix: pharmaceutical preparation (solution); procedure: high-performance liquid chromatography with ultraviolet detection at 282 nm

Clinical Laboratory Methods

Storage Conditions

Interactions

Concurrent use /of primaquine/ with quinacrine may inhibit the metabolism of primaquine or may displace if from tissue-binding sites, thereby increasing serum concentrations and potential toxicity of primaquine.

Aldehyde dehydrogenase may be inhibited by quinacrine, resulting in acummulation of acetaldehyde after alcohol ingestion and possibly "disulfram-like" reaction...